molecular formula C12H14N2O2 B2368474 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid CAS No. 797809-16-6

2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid

Cat. No.: B2368474
CAS No.: 797809-16-6
M. Wt: 218.256
InChI Key: LCCOHRNGRLWANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid is a heterocyclic compound . Its empirical formula is C12H14N2O2 and its molecular weight is 218.25 . The SMILES string of the compound is CCc1nc2ccccc2n1C©C(O)=O .


Molecular Structure Analysis

The InChI string of this compound is 1S/C12H14N2O2/c1-3-11-13-9-6-4-5-7-10(9)14(11)8(2)12(15)16/h4-8H,3H2,1-2H3,(H,15,16) . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . The predicted melting point is 197.50°C , and the predicted boiling point is approximately 500.2°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 , and the predicted refractive index is n20D 1.65 .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds related to benzoimidazole, including derivatives similar to 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid, demonstrate significant antimicrobial efficacy. For instance, compounds with the benzoimidazole moiety have been found to be effective against various bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, and fungi including Candida albicans and Aspergillus niger (El-Meguid, 2014).

Spectroscopic and Structural Studies

The structure and conformation of related benzoimidazole derivatives have been a subject of study. For instance, the structural determination of such compounds through NMR and X-ray diffraction has provided insights into their chemical properties and potential applications (Raouafi et al., 2007).

Metal-Organic Frameworks

Benzoimidazole derivatives have been used in the synthesis of metal–organic frameworks (MOFs). These frameworks exhibit diverse structures and potential applications, such as high chemical stability and CO2 uptake capacity (Tang et al., 2017).

Fluorescence Applications

Compounds containing the benzoimidazole moiety, like this compound, have been developed for fluorescence applications. The synthesis and characterization of such compounds, particularly those with a rhenium tricarbonyl core, are of interest due to their potential in this field (Wei et al., 2006).

DNA Binding and Cytotoxicity

Benzoimidazole-based compounds have shown promise in DNA binding and cytotoxicity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Paul et al., 2015).

Detection and Protective Effect in Alzheimer’s Disease

Certain coordination polymers involving benzoimidazole ligands have been found to selectively detect harmful substances like trinitrophenol and exhibit a protective effect against Alzheimer’s disease by stimulating cell autophagy (Zhao et al., 2020).

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) . The safety information includes the following precautionary statements: P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

Properties

IUPAC Name

2-(2-ethylbenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-11-13-9-6-4-5-7-10(9)14(11)8(2)12(15)16/h4-8H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCOHRNGRLWANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.